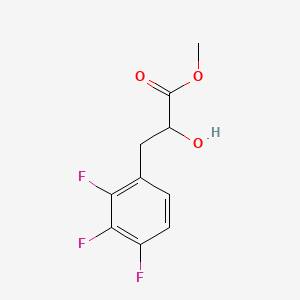
Methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluorophenyl group attached to a hydroxypropanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate typically involves the esterification of 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(2,3,4-trifluorophenyl)propanoate.
Reduction: Formation of 2-hydroxy-3-(2,3,4-trifluorophenyl)propanol.
Substitution: Formation of substituted trifluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate involves its interaction with various molecular targets. The trifluorophenyl group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to its biological effects. The hydroxy and ester groups can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate
- Methyl 3-(2-hydroxyphenyl)propionate
Uniqueness
Methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to similar compounds without the trifluorophenyl group.
Eigenschaften
Molekularformel |
C10H9F3O3 |
|---|---|
Molekulargewicht |
234.17 g/mol |
IUPAC-Name |
methyl 2-hydroxy-3-(2,3,4-trifluorophenyl)propanoate |
InChI |
InChI=1S/C10H9F3O3/c1-16-10(15)7(14)4-5-2-3-6(11)9(13)8(5)12/h2-3,7,14H,4H2,1H3 |
InChI-Schlüssel |
VRGCGCZKROQDEM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=C(C(=C(C=C1)F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


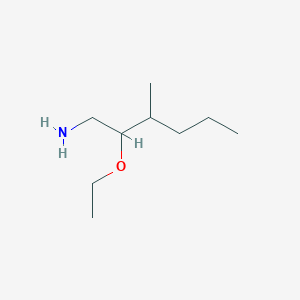
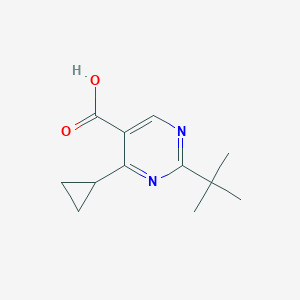
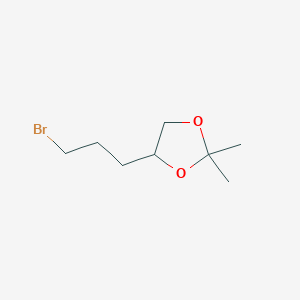

![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride](/img/structure/B13571338.png)

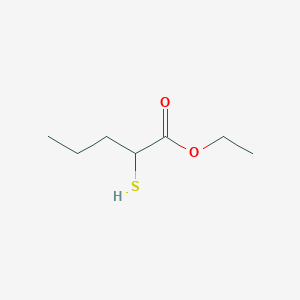
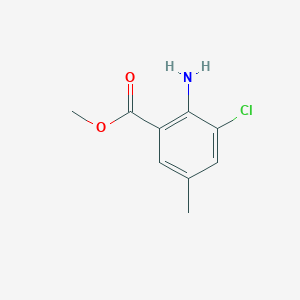

![1-Azabicyclo[3.2.1]octan-3-onehydrochloride](/img/structure/B13571367.png)


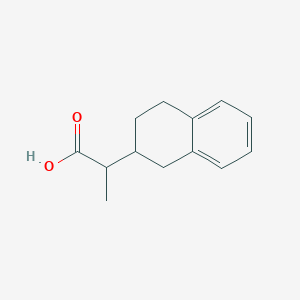
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-aminedihydrochloride](/img/structure/B13571386.png)
